molecular formula C13H12FN3O B5512857 N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea

N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea

Cat. No.: B5512857
M. Wt: 245.25 g/mol
InChI Key: BAQCVHSZAYPNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea is a useful research compound. Its molecular formula is C13H12FN3O and its molecular weight is 245.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.09644018 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity and Anxiolytic Properties

Research on urea derivatives has shown significant findings in the realm of pharmacology, particularly concerning their activity on the central nervous system. For instance, a study by Rasmussen et al. (1978) discovered that a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are structurally related to N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea, demonstrated notable anxiolytic activity. This class of compounds, with various phenyl substitutions, was found to possess potent muscle-relaxant properties, hinting at their potential therapeutic applications in treating anxiety and muscle tension disorders without the sedative effects typically associated with such treatments (Rasmussen et al., 1978).

Cytokinin Activity in Plant Growth

Urea derivatives have also been explored for their cytokinin activity, which is crucial for plant growth and development. Takahashi et al. (1978) synthesized and tested various N-phenyl-N'-(4-pyridyl)urea derivatives, including structures akin to this compound, for their ability to promote tobacco callus growth. Their findings revealed that certain derivatives exhibited cytokinin activity at very low concentrations, comparable to or even surpassing that of known plant growth regulators. This suggests potential agricultural applications, particularly in enhancing plant growth and yield through targeted cytokinin mimicry (Takahashi et al., 1978).

Supramolecular Assemblies and Hydrogen Bonding

In the field of supramolecular chemistry, urea derivatives serve as key building blocks for constructing complex molecular assemblies. Troff et al. (2012) investigated di-(m-pyridyl)-urea ligands for their ability to form metallo-supramolecular macrocycles. These structures are significant for their potential applications in catalysis, molecular recognition, and materials science. The study highlighted how the urea carbonyl groups in these ligands provide hydrogen bonding sites, central to the assembly's stability and function, showcasing the versatility of urea derivatives in designing functional molecular architectures (Troff et al., 2012).

Fluorogenic Probes for Biomolecular Imaging

In the realm of bioimaging, urea derivatives have found applications as components of fluorogenic probes. Lavis et al. (2006) developed a "latent" fluorophore based on a rhodamine derivative, where urea modification played a crucial role. This innovative approach allows for the selective unmasking of fluorescence in response to specific biochemical activities, offering a powerful tool for studying dynamic biological processes with high spatial and temporal resolution (Lavis et al., 2006).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-9-6-7-15-12(8-9)17-13(18)16-11-4-2-10(14)3-5-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQCVHSZAYPNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.